molecular formula C10H12O2 B14151793 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- CAS No. 77391-95-8

1,2-Benzenediol, 3-(2-methyl-2-propenyl)-

Cat. No.: B14151793
CAS No.: 77391-95-8
M. Wt: 164.20 g/mol
InChI Key: MOTUKWXOBFPROQ-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 3-(2-methyl-2-propenyl)-, also known as 3-(2-methyl-2-propenyl)catechol, is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound contains a benzene ring with two hydroxyl groups at positions 1 and 2, and a 2-methyl-2-propenyl group at position 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediol, 3-(2-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the alkylation of catechol (1,2-benzenediol) with isoprene (2-methyl-1,3-butadiene) under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediol, 3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 3-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

77391-95-8

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)benzene-1,2-diol

InChI

InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5,11-12H,1,6H2,2H3

InChI Key

MOTUKWXOBFPROQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)O)O

Origin of Product

United States

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